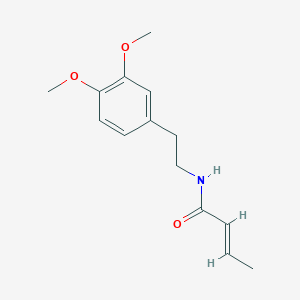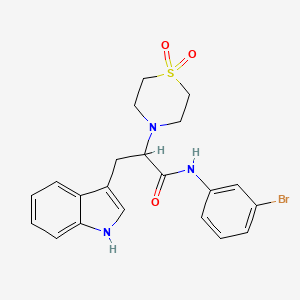
(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate typically involves the esterification of 4-methylpyrrolidine-3-carboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
4-methylpyrrolidine-3-carboxylic acid+methanolH2SO4(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The compound’s structure allows it to fit into the active sites of enzymes or receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate
- (3S,4S)-Propyl 4-methylpyrrolidine-3-carboxylate
- (3S,4S)-Butyl 4-methylpyrrolidine-3-carboxylate
Uniqueness
(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its ethyl, propyl, and butyl analogs, the methyl ester may exhibit different reactivity and binding affinities, making it valuable for specific applications.
Propiedades
Número CAS |
1065331-03-4; 1690062-05-5 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.186 |
Nombre IUPAC |
methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
KXYSKSUNLWRSFW-PHDIDXHHSA-N |
SMILES |
CC1CNCC1C(=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide](/img/structure/B2978340.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![4-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2978344.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)



![7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2978351.png)
![1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2978352.png)



![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)
